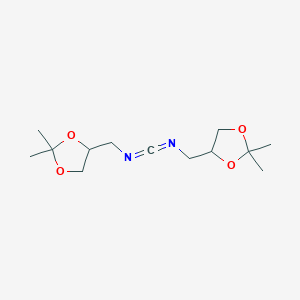

1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

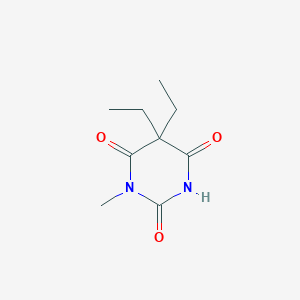

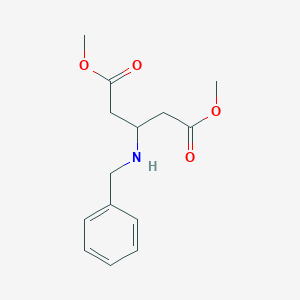

The compound 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide, also known as BDDC, is a chemical reagent used in various organic synthesis processes. It is not commercially available but can be synthesized in the laboratory from commercially available materials. BDDC is known for its role in the formation of tert-butyl esters, where it reacts with tert-butyl alcohol to form BDDC-2-tert-butyl-isourea, a reaction that is reported to be quantitative and clean .

Synthesis Analysis

BDDC can be synthesized in the laboratory with relative ease. The process involves the reaction of commercially available 1,3-bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide with tert-butyl alcohol, potentially in the presence of a catalyst such as CuCl. This reaction is known to be efficient and yields the desired product without the need for further purification .

Molecular Structure Analysis

The molecular structure of carbodiimides, in general, has been studied through X-ray crystallography. For instance, bis(diphenylmethyl)carbodiimide has been crystallized and its structure analyzed, revealing that the azacumulene systems deviate from a linear arrangement, which is a common characteristic of carbodiimides . Although the specific structure of BDDC is not detailed in the provided papers, it can be inferred that it shares similar structural characteristics with other carbodiimides.

Chemical Reactions Analysis

Carbodiimides, including BDDC, are involved in various chemical reactions. For example, bis(carbodiimides) have been used in the synthesis of heterocyclic compounds such as thieno[2,3-d:5,4-d']dipyrimidine-4,5(3H,6H)-diones through reactions with secondary amines and phenols . Additionally, carbodiimides can undergo transmetallation or transamination reactions, as seen in the synthesis of bis(germyl)carbodiimides . These reactions highlight the versatility of carbodiimides in organic synthesis.

Physical and Chemical Properties Analysis

BDDC is described as a viscous oil that is soluble in most organic solvents. It should be stored under a dry atmosphere of argon or nitrogen at 0°C to prevent decomposition. Carbodiimides and their derivatives are known to be strong sensitizers and should be handled with care to avoid skin contact. They are incompatible with strong acids and aqueous systems and are flammable .

Scientific Research Applications

Synthesis and Reagent Applications

1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide (BDDC) has been identified as a reagent for clean and efficient peptide coupling, esterification, and dehydration processes. Due to its unique structure, BDDC is notable for its role in forming tert-butyl esters in a mild and efficient manner. This reagent is synthesized from commercially available materials and finds its utility in various organic syntheses due to its solubility in most organic solvents and its storage stability under a dry atmosphere. The compound is not commercially available but can be easily synthesized in the laboratory. Its handling requires precautions due to its sensitizing properties and incompatibility with strong acids and aqueous systems (Gibson, 2002) (Gibson, 2002).

Catalysis and Polymer Synthesis

In the realm of catalysis and polymer synthesis, derivatives of BDDC have shown efficacy. Bis(heterocumulenes) derived from the 1,4-diphenyl-1,3-butadiyne framework, including bis(carbodiimides), have been synthesized to produce axially chiral biheteroaryls through biradical cyclizations. These findings underscore the versatility of carbodiimides in facilitating the formation of complex molecular architectures, which are pivotal in the development of new materials and catalysts (Alajarín et al., 2008).

Application in Heterocyclic Synthesis

BDDC and its derivatives have also found applications in heterocyclic synthesis, demonstrating the compound's utility in generating symmetrically or unsymmetrically substituted thieno[2,3-d:5,4-d']dipyrimidine-4,5(3H,6H)-diones. This capability to engage in reactions with secondary amines under catalytic conditions highlights its significance in the synthesis of complex heterocyclic compounds, further broadening the scope of its applications in medicinal chemistry and material science (Ding et al., 2004).

properties

InChI |

InChI=1S/C13H22N2O4/c1-12(2)16-7-10(18-12)5-14-9-15-6-11-8-17-13(3,4)19-11/h10-11H,5-8H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHHHYLFZGYIBCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CN=C=NCC2COC(O2)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408982 |

Source

|

| Record name | BDDC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide | |

CAS RN |

159390-26-8 |

Source

|

| Record name | BDDC | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(2,2-dimethyl-1,3-dioxolan-4-ylmethyl)carbodiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)

![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)

![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)